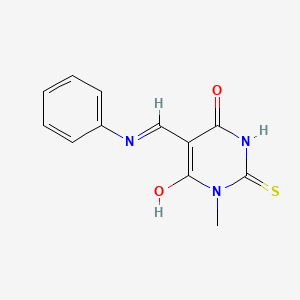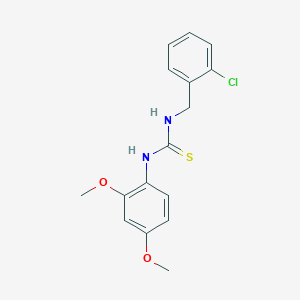
2-(2-cyanophenyl)sulfanyl-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyanophenyl)sulfanyl-N,N-diethylbenzamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications and is available from multiple suppliers for research purposes .
Preparation Methods
The synthesis of 2-(2-cyanophenyl)sulfanyl-N,N-diethylbenzamide involves several steps. Typically, the synthetic route includes the reaction of 2-cyanophenylthiol with N,N-diethylbenzamide under specific conditions. The reaction conditions often involve the use of solvents and catalysts to facilitate the reaction and achieve a high yield of the desired product . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
2-(2-cyanophenyl)sulfanyl-N,N-diethylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions may result in the replacement of the cyanophenyl group with other functional groups .
Scientific Research Applications
2-(2-cyanophenyl)sulfanyl-N,N-diethylbenzamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study the effects of sulfanyl compounds on biological systems. In medicine, it could be investigated for its potential therapeutic properties. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(2-cyanophenyl)sulfanyl-N,N-diethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-(2-cyanophenyl)sulfanyl-N,N-diethylbenzamide can be compared with other similar compounds, such as 2-benzoyl-N,N-diethylbenzamide and 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide. These compounds share structural similarities but may differ in their chemical properties and applications. For example, 2-benzoyl-N,N-diethylbenzamide has been studied for its polymorphism and thermal stability, while 2-[(2-cyanophenyl)thio]-N,N-diethylbenzamide may have different reactivity and biological effects .
Properties
IUPAC Name |
2-(2-cyanophenyl)sulfanyl-N,N-diethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-3-20(4-2)18(21)15-10-6-8-12-17(15)22-16-11-7-5-9-14(16)13-19/h5-12H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNCDVJMZMVMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1SC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-bromo-2-methoxyphenyl)methyl]-3-chloro-2-methylaniline](/img/structure/B5875496.png)
![2-Ethyl-N-[4-(pyrrolidine-1-sulfonyl)phenyl]butanamide](/img/structure/B5875505.png)

![1-[(2,5-dimethylphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5875513.png)

![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)

![METHYL 2-{[5-(4-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE](/img/structure/B5875552.png)

![1-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanone](/img/structure/B5875569.png)
